![molecular formula C12H9N3O2S2 B5914024 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914024.png)
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one, also known as PTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTT is a heterocyclic compound that has a thiazole ring fused with a pyridine ring. It has a molecular formula of C13H10N2O2S2 and a molecular weight of 306.36 g/mol.
Mécanisme D'action
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. It also exhibits good solubility in various solvents, which makes it easier to prepare solutions for experiments. However, one of the limitations is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research of 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets.
Méthodes De Synthèse
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one is synthesized through a multistep reaction involving the condensation of 2-bromo-4'-methylacetophenone with thiourea to form the intermediate 2-(4-methylphenyl)-4,5-dihydrothiazole-4-carboxamide. This intermediate is then reacted with 4-chloromethylpyridine hydrochloride to form 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one.
Applications De Recherche Scientifique
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Propriétés
IUPAC Name |
7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-8-5-9(17)14-11-10(8)19-12(15-11)18-6-7-1-3-13-4-2-7/h1-5H,6H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPMFZJZHNFPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
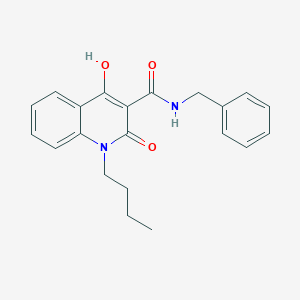
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
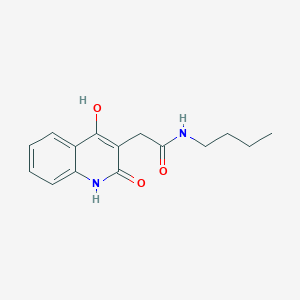
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)

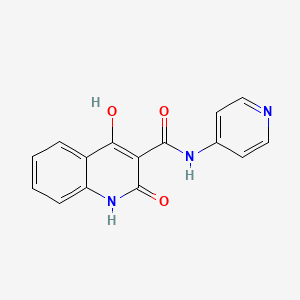

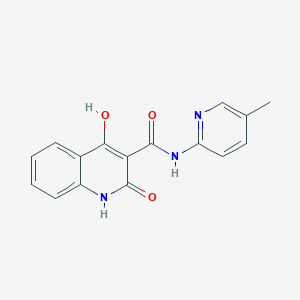
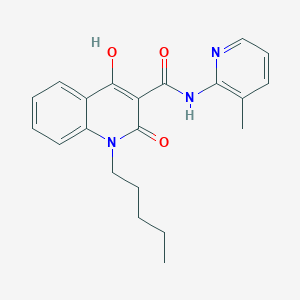
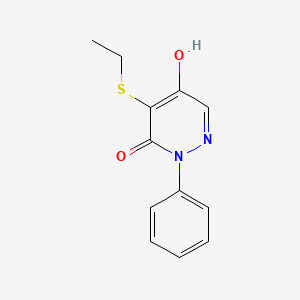
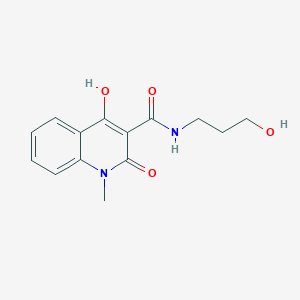
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5914030.png)